molecular formula C5H4N4O B13050553 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL

7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL

Cat. No.: B13050553
M. Wt: 136.11 g/mol
InChI Key: OZVLOCVNSKCZIS-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL is a heterocyclic compound that belongs to the class of triazines This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-phenyl-7H-pyrazolo-[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied to yield various derivatives . Another approach includes ultrasonic-assisted synthesis, which has been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production. specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, which modify its electronic properties and reactivity.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, dimethyl formamide, and various catalysts for cycloaddition reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological and chemical properties. For example, the reaction with thionyl chloride can yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .

Scientific Research Applications

7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinase B (Akt) by binding to its active site and preventing its activation . This inhibition disrupts signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3,7-dihydropyrrolo[2,3-d]triazin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-3-1-2-6-4(3)7-9-8-5/h1-2H,(H2,6,7,8,10)

InChI Key

OZVLOCVNSKCZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=O)NN=N2

Origin of Product

United States

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